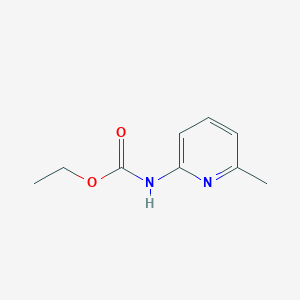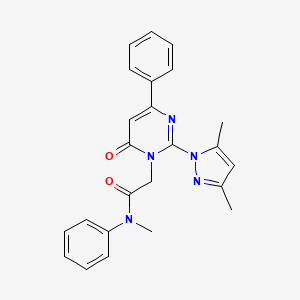
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamide derivatives. This compound has drawn interest due to its potential applications in various scientific fields including chemistry, biology, and medicine. Its unique molecular structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a compound of high research value.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This step may utilize a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene.
Sulfonamide formation: : The tetrahydroquinoline core is then reacted with sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Ethoxy and methyl substitutions: : Ethoxylation and methylation of the benzene ring are achieved through electrophilic aromatic substitution reactions using respective reagents like ethyl bromide and methyl iodide.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized to enhance yield and efficiency:
Catalysis: : Employing catalysts to speed up reaction rates and reduce energy consumption.
Continuous flow reactions: : Utilizing continuous flow technology to allow for more consistent and controlled reactions compared to batch processes.
Solvent selection: : Choosing green solvents to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions where certain functional groups are transformed, often leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions could target the sulfonyl group, converting it back to a sulfone or sulfide.
Substitution: : Various substitution reactions can occur, particularly on the aromatic rings, facilitated by halogenation or nucleophilic attack.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, toluene, ethanol.
Major Products Formed:
From oxidation: 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonyl oxide.
From reduction: Ethyl 5-methyl-N-(1-(propylthio)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use across various scientific research domains:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand, useful in biochemical studies.
Medicine: : Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
Wirkmechanismus
The compound's mechanism of action typically involves:
Molecular targets: : It may interact with specific proteins or enzymes, inhibiting or modifying their activity.
Pathways: : Could affect signaling pathways by binding to receptors or altering the function of key enzymes.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is compared with similar compounds like:
Sulfonamide derivatives: : Displaying different substitutions on the benzene ring which can impact activity and selectivity.
Tetrahydroquinoline analogs: : Varying in the nature of sulfonyl substituents and other modifications impacting their biological and chemical properties.
Ethoxylated aromatics: : Compounds with different substituents showcasing various reactivities and applications.
Hope this helps!
Eigenschaften
IUPAC Name |
2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(9-10-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOJARNREGRZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![4,7,8-Trimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2458622.png)
![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2458624.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)

![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)

![cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458635.png)
